Superior Reduction Yield to 2-Bromo-5-methoxyaniline Compared to Chloro Analog
4-Bromo-3-nitroanisole demonstrates a significantly higher isolated yield (95%) in the iron-mediated reduction to 2-bromo-5-methoxyaniline [1] relative to the comparable reduction step involving 4-chloro-3-nitroanisole, which proceeds with an 82.4% yield under optimized conditions . This 12.6% absolute yield improvement translates to substantial cost savings in multi-kilogram campaigns.
| Evidence Dimension | Isolated yield of reduction to corresponding 2-halo-5-methoxyaniline |
|---|---|
| Target Compound Data | 95% yield (4-bromo-3-nitroanisole → 2-bromo-5-methoxyaniline) |
| Comparator Or Baseline | 82.4% yield (4-chloro-3-nitroanisole → corresponding aniline derivative) |
| Quantified Difference | +12.6% absolute yield |
| Conditions | Target: Fe powder (5 eq), NH4Cl (4 eq), EtOH/H2O, reflux, 2 h. Comparator: Reduced iron powder, 4M HCl, 70°C, 1 h (iguratimod intermediate synthesis). |
Why This Matters
Higher yield directly reduces raw material costs and purification burden, making 4-bromo-3-nitroanisole the economically preferable choice for aniline intermediate production.
- [1] ChemicalBook. Synthesis of 2-Bromo-5-methoxyaniline from 4-Bromo-3-nitroanisole (CAS 5344-78-5). Yield: 95%. View Source
